molecular formula C18H13BrN4S B2970485 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole CAS No. 1105246-49-8

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole

Cat. No.: B2970485
CAS No.: 1105246-49-8
M. Wt: 397.29
InChI Key: GOVYPKYXZUFQTP-UHFFFAOYSA-N
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Description

4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole ( 1105246-49-8) is a high-purity chemical reagent with the molecular formula C18H13BrN4S and a molecular weight of 397.30 g/mol . This complex heterocyclic compound features a 1,2,3-triazole core linked to a 1,3-thiazole ring, forming a multi-ring system that is of significant interest in medicinal chemistry and materials science . Heterocyclic compounds containing 1,2,3-triazole and 1,3-thiazole moieties are recognized for their diverse pharmacological applications, which include potential antimicrobial, anticancer, and anti-inflammatory activities, making them valuable scaffolds in the development of new therapeutic agents . The structure incorporates a 4-bromophenyl group and a phenyl substituent, which can be pivotal for molecular recognition and interaction with biological targets. This product is offered for research purposes and is available from suppliers such as Life Chemicals with a stated purity of 90% or higher . It is intended for use in laboratory research only. This product is labeled "For Research Use Only (RUO)" and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(4-bromophenyl)-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4S/c1-12-17(21-22-23(12)15-5-3-2-4-6-15)18-20-16(11-24-18)13-7-9-14(19)10-8-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYPKYXZUFQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiazole Formation: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.

  • Halogenation: Bromination of the phenyl ring is achieved using bromine in the presence of a catalyst.

  • Triazole Formation: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: Investigated for its potential antimicrobial and antiproliferative properties.

  • Medicine: Studied for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and cancer.

  • Industry: Employed in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

  • Pathways: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural Comparison with Isostructural Halogen Derivatives

Isostructural Chloro and Bromo Analogues

Compounds 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and 5 (4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) are isostructural with the target compound. Key findings include:

  • Crystal Packing: Despite differences in halogen substituents (Cl vs. Br), the crystal structures of these compounds are nearly identical, with minor adjustments in bond lengths and angles to accommodate halogen size differences .
  • Conformational Flexibility : The two independent molecules in the asymmetric unit exhibit similar conformations, highlighting the stability of the heterocyclic framework .
Table 1: Structural Parameters of Halogen-Substituted Analogues
Parameter Target Compound (Br) Compound 4 (Cl) Compound 5 (F)
C-Br/Cl/F Bond Length (Å) 1.90 1.76 1.34
Dihedral Angle (°) 8.2 7.9 8.1
Crystal System Monoclinic Monoclinic Monoclinic

Comparison with Triazole-Thiazole Hybrids

Impact of Substituents on Bioactivity

The compound 4-{1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole (Abdel-Wahab et al., 2012) shares structural similarities but differs in the pyrazole and methylphenyl substituents. Key distinctions include:

  • Antimicrobial Activity : While the target compound lacks explicit bioactivity data, its analogue with a 4-methylphenyl group exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • Crystallographic Differences : The methylphenyl substituent introduces steric effects, altering intermolecular interactions compared to the target compound’s phenyl group .

Thiophene-Containing Analogues

Compounds such as 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole () demonstrate how replacing the thiazole with a thiophene ring affects properties:

  • Antifungal Activity : Thiophene derivatives show enhanced activity against Candida albicans (MIC = 16 µg/mL) compared to thiazole-based compounds .

Comparison with Benzoxazole and Oxadiazole Derivatives

Benzoxazole-Triazole Hybrids

The compound 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () highlights:

  • Thermal Stability : The benzoxazole ring increases melting points (~250°C) compared to thiazole derivatives (~200°C) .
  • Spectral Shifts : IR spectra show distinct C=N (1593 cm⁻¹) and C=S (1212 cm⁻¹) stretches, absent in the target compound .

Oxadiazole Derivatives

2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole () exhibits:

  • Synthetic Yield : Higher yields (85–90%) due to the oxadiazole’s stability under reflux conditions .
  • Antioxidant Activity : Oxadiazole derivatives show significant radical scavenging (IC₅₀ = 12 µM), a property less explored in thiazole-triazole hybrids .

Key Differences in Crystal Packing and Intermolecular Interactions

Halogen Bonding vs. van der Waals Interactions

  • Bromo Substituents : The target compound’s C-Br group participates in halogen bonding (C-Br⋯N, 3.3 Å), stabilizing the lattice .
  • Chloro Analogues : Compound 4 relies on van der Waals interactions (C-Cl⋯π, 3.5 Å), resulting in less dense packing .
Table 2: Intermolecular Interaction Comparison
Compound Dominant Interaction Distance (Å)
Target (Br) Halogen Bonding 3.3
Compound 4 (Cl) van der Waals 3.5
Thiophene Derivative π-π Stacking 3.8

Biological Activity

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structural characteristics, and various pharmacological effects.

Structural Characteristics

The molecular formula of the compound is C18H13BrN4OSC_{18}H_{13}BrN_4OS with a molecular weight of approximately 413.29 g/mol. The structure includes a thiazole ring and a triazole moiety, which are known for their roles in various biological activities.

PropertyValue
Molecular FormulaC18H13BrN4OSC_{18}H_{13}BrN_4OS
Molecular Weight413.29 g/mol
InChIInChI=1S/C18H13BrN4OS/...
SpectraBase IDLFUkwGEbI2o

Synthesis

The synthesis of this compound typically involves multi-step reactions that include coupling reactions between substituted phenyl groups and thiazole derivatives. Techniques such as ultrasound-assisted synthesis have been employed to enhance yields and reduce reaction times .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, leading to reduced ergosterol synthesis in fungi .

Anticancer Properties

The anticancer potential of triazoles has been widely documented. For example, derivatives similar to the compound have shown promising results in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) with IC50 values indicating effective cytotoxicity . The order of anticancer activity among related compounds demonstrated significant anti-proliferative effects, highlighting the potential for further development in cancer therapy.

Antioxidant Activity

Antioxidant assays have revealed that certain triazole derivatives possess substantial free radical scavenging capabilities. Compounds derived from similar structures have shown IC50 values comparable to well-known antioxidants like ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various triazoles, it was found that specific derivatives exhibited strong activity against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating a robust potential for these compounds in treating infections .

Case Study 2: Anticancer Screening

A comprehensive screening of triazole derivatives against several cancer cell lines revealed that compounds with electron-donating groups showed enhanced activity. For instance, one derivative demonstrated an IC50 value of 13 µg/mL against HepG2 cells, underscoring the importance of substituent effects on biological activity .

Q & A

Basic: What synthetic methodologies are employed to prepare 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole?

Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation. Key steps include:

  • Thiazole ring formation : Reacting 4-bromophenyl thiourea with α-bromoacetophenone derivatives under reflux in ethanol or THF .
  • Triazole assembly : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
  • Validation : IR (C-Br stretch at ~500 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and elemental analysis (C, H, N ±0.3%) confirm structure .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, triazole protons at δ 8.2–8.5 ppm) .
  • X-ray crystallography : Resolves bond angles (e.g., C–S–C in thiazole at ~86°) and packing interactions (C–H···π, π–π stacking) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 573.49) .

Advanced: How do computational docking studies predict the compound’s biological targets?

Methodological Answer:

  • Ligand preparation : Optimize 3D structure using DFT (B3LYP/6-31G*) .
  • Target selection : Prioritize enzymes with thiazole/triazole-binding pockets (e.g., α-glucosidase, kinases) .
  • Docking software : AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) and poses (e.g., hydrophobic interactions with 4-bromophenyl group) .
  • Validation : Compare with co-crystallized ligands (e.g., PDB ID: 1XOS) to assess pose reproducibility .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, IC₅₀ ± SEM) .
  • SAR analysis : Compare substituent effects (e.g., 4-bromophenyl vs. 4-fluorophenyl on IC₅₀ against HeLa cells) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., Web of Science, PubMed) to identify trends (e.g., enhanced activity with electron-withdrawing groups) .

Advanced: How do crystallographic studies inform molecular interaction mechanisms?

Methodological Answer:

  • Unit cell analysis : Orthorhombic lattice parameters (e.g., a = 11.3476 Å, b = 14.0549 Å) reveal packing efficiency .
  • Intermolecular interactions : C–H···N (2.8–3.0 Å) and π–π stacking (3.4 Å) stabilize crystal packing .
  • Conformational flexibility : Torsion angles (e.g., C3–N2–C4 at 110.7°) highlight rotational constraints impacting binding .

Advanced: How do substituent modifications alter physicochemical properties?

Methodological Answer:

  • LogP calculations : Replace 4-bromophenyl with 4-methoxyphenyl to increase hydrophilicity (clogP from 3.8 → 2.9) .
  • Thermal stability : DSC/TGA shows decomposition temperatures (e.g., 220°C for bromo vs. 205°C for fluoro derivatives) .
  • Solubility screening : Use shake-flask method (PBS, DMSO) to correlate substituent polarity with bioavailability .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Optimization : Replace CuAAC with RuAAC for higher yields (85% → 92%) .
  • Byproduct control : Monitor azide intermediates (FTIR at 2100 cm⁻¹) to avoid explosive residues .
  • Purification : Switch from column chromatography to HPLC (C18, 70% acetonitrile) for batch consistency .

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